ethyl 4-{[1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{[1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, an isoindoline moiety, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperazine with ethyl chloroformate to form ethyl piperazine-1-carboxylate. This intermediate is then reacted with 1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carbonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Ethyl 4-{[1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-{[1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-2,3-dioxo-1-piperazinecarbonyl chloride: Used in the synthesis of pharmaceutical intermediates.
Imidazole derivatives: Known for their broad range of biological activities.
Indole derivatives: Exhibiting diverse biological and clinical applications.
Uniqueness
Ethyl 4-{[1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carboxylate is unique due to its combination of structural elements, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H25N3O5 |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
ethyl 4-[1,3-dioxo-2-(2-phenylethyl)isoindole-5-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H25N3O5/c1-2-32-24(31)26-14-12-25(13-15-26)21(28)18-8-9-19-20(16-18)23(30)27(22(19)29)11-10-17-6-4-3-5-7-17/h3-9,16H,2,10-15H2,1H3 |
InChI Key |
IDYZBMLWXLMMJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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